chemical structure and physical properties of 6-fluoro-8-methylquinolin-5-ol
chemical structure and physical properties of 6-fluoro-8-methylquinolin-5-ol
An In-depth Technical Guide on the Chemical Structure and Physical Properties of 6-Fluoro-8-methylquinolin-5-ol
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of substituents allows for the fine-tuning of physicochemical properties, which in turn dictates the pharmacological profile of the molecule. This guide provides a comprehensive technical overview of 6-fluoro-8-methylquinolin-5-ol (CAS No. 1420794-77-9), a substituted quinolinol of interest in drug discovery. We will delve into its chemical identity, structural features, and key physicochemical parameters. While experimental data for this specific molecule is limited in public literature, this guide synthesizes available information, computational predictions, and expert analysis based on analogous structures to provide a robust profile for researchers, scientists, and drug development professionals. We will explore plausible synthetic strategies and the expected spectroscopic signatures that are crucial for its identification and characterization.
Chemical Identity and Structural Analysis
6-Fluoro-8-methylquinolin-5-ol is a heterocyclic aromatic compound built upon a quinoline core. The quinoline system consists of a benzene ring fused to a pyridine ring.[2] The specific substitution pattern of this molecule—a fluorine atom at position 6, a methyl group at position 8, and a hydroxyl group at position 5—is critical to its chemical character and potential biological activity.
The fluorine atom, a common bioisostere for hydrogen, can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity due to its high electronegativity.[3] The methyl group provides steric bulk and can influence hydrophobic interactions, while the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a key interaction for many biological targets.[1]
Core Chemical Information
| Identifier | Value | Source |
| IUPAC Name | 6-fluoro-8-methylquinolin-5-ol | - |
| CAS Number | 1420794-77-9 | [4] |
| Molecular Formula | C₁₀H₈FNO | [4][5] |
| Molecular Weight | 177.18 g/mol | [5] |
| Canonical SMILES | CC1=CC(=C(C2=C1N=CC=C2)O)F | [4] |
Structural Diagram
The diagram below illustrates the chemical structure of 6-fluoro-8-methylquinolin-5-ol with standard IUPAC numbering for the quinoline ring system.
Caption: 2D Structure of 6-fluoro-8-methylquinolin-5-ol.
Physicochemical Properties
The physicochemical properties of a compound are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For 6-fluoro-8-methylquinolin-5-ol, most available data is computational.
Summary of Properties
| Property | Value | Type | Source |
| Physical State | Solid (Predicted) | Predicted | - |
| Melting Point | 49-53 °C (for 6-Fluoro-2-methylquinoline) | Experimental (Analogue) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents (Predicted based on quinoline nature) | Predicted | [6] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | Computed | [5] |
| LogP (Lipophilicity) | 2.39 | Computed | [5] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Computed | [5] |
| Hydrogen Bond Acceptors | 2 (N atom, O atom) | Computed | [5] |
| Rotatable Bonds | 0 | Computed | [5] |
Causality Insight: The computed LogP value of 2.39 suggests moderate lipophilicity. This is a balance between the hydrophobic quinoline core and methyl group, and the polar hydroxyl group. This value is often within the desirable range for oral bioavailability in drug candidates. The TPSA of 33.12 Ų is relatively low, which also favors good membrane permeability.
Synthesis and Purification
While a specific published synthesis for 6-fluoro-8-methylquinolin-5-ol was not found, a plausible and effective route can be designed based on well-established named reactions for quinoline synthesis. The Skraup synthesis, which involves reacting an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid, is a classic method. A variation of this, using a precursor amine, is a strong candidate.
A highly probable precursor would be 2-amino-5-fluoro-3-methylphenol . The synthesis would proceed via cyclization to form the quinoline ring system.
Representative Synthetic Protocol (Skraup Synthesis)
This protocol is a representative example adapted from the synthesis of structurally similar compounds, such as 6-fluoro-8-quinolinol.[7]
Step 1: Reaction Mixture Preparation
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In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 1 part of 2-amino-5-fluoro-3-methylphenol.
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Add 2.5 parts of anhydrous glycerol.
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Slowly and with cooling, add 2 parts of concentrated sulfuric acid.
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Add 1 part of a mild oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the starting aniline).
Step 2: Cyclization Reaction
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Heat the mixture gently at first. The reaction is exothermic and will proceed vigorously.
-
Once the initial reaction subsides, heat the mixture to 130-140 °C for 2-3 hours to complete the reaction.
Step 3: Work-up and Purification
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and neutralize with an excess of sodium hydroxide solution to precipitate the crude product.
-
The crude 6-fluoro-8-methylquinolin-5-ol can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Caption: Workflow for a plausible Skraup synthesis route.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[8] Below are the predicted spectroscopic features for 6-fluoro-8-methylquinolin-5-ol based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9]
-
¹H NMR:
-
Aromatic Protons (4H): Expect complex signals in the δ 7.0-8.5 ppm range. The protons at positions 2, 3, 4, and 7 will each give a distinct signal. The proton at C7 will likely appear as a doublet due to coupling with the fluorine at C6. Protons at C2, C3, and C4 will show coupling patterns consistent with their positions on the pyridine ring.
-
Hydroxyl Proton (1H): A broad singlet (δ 5-10 ppm, solvent dependent) that is exchangeable with D₂O.
-
Methyl Protons (3H): A sharp singlet around δ 2.5 ppm, characteristic of a methyl group attached to an aromatic ring.
-
-
¹³C NMR:
-
Aromatic Carbons (9C): Nine distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine (C6) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbons ortho and para to the fluorine will also show smaller C-F couplings.
-
Methyl Carbon (1C): A signal in the aliphatic region (δ 15-25 ppm).
-
-
¹⁹F NMR:
-
A single resonance is expected, likely appearing as a multiplet due to coupling with nearby protons (primarily H7).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[8]
-
Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 177.0590, corresponding to the monoisotopic mass of C₁₀H₈FNO.[4]
-
Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules like HCN or cleavage of substituent groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.[8]
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.
-
C-F Stretch: A strong, sharp absorption in the 1000-1300 cm⁻¹ region.
Caption: General workflow for compound characterization.
Potential Applications and Research Interest
Substituted quinolines are a cornerstone of medicinal chemistry, with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][6] The specific 6-fluoro-8-methyl substitution pattern is of interest in the study of antibacterial agents. Research on similar 6-fluoro and 8-methylquinolones has been conducted to evaluate their antibacterial potency and phototoxic potential.[10] The introduction of fluorine at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, where it enhances the activity against bacterial DNA gyrase.[3] Therefore, 6-fluoro-8-methylquinolin-5-ol serves as a valuable scaffold for further chemical modification and biological screening in drug discovery programs.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 6-fluoro-8-methylquinolin-5-ol. However, based on the general properties of quinoline derivatives and other laboratory chemicals, the following precautions should be taken.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, causes skin irritation, and may cause eye irritation.[13]
Conclusion
6-Fluoro-8-methylquinolin-5-ol is a substituted quinoline with significant potential as a building block in medicinal chemistry. Its structure combines features known to impart valuable pharmacological properties, such as the 6-fluoro substituent for metabolic stability and target affinity, and the 5-hydroxyl and 8-methyl groups for modulating solubility and hydrophobic interactions. While comprehensive experimental data remains to be published, this guide provides a robust foundation for researchers by synthesizing computational data, established chemical principles, and knowledge from analogous compounds. The outlined synthetic strategies and predicted spectroscopic profiles offer a practical starting point for the synthesis and characterization of this promising molecule.
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